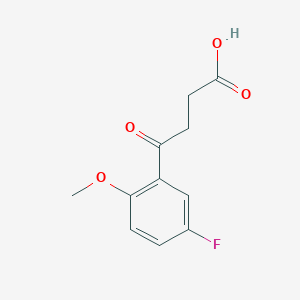

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid

Übersicht

Beschreibung

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid is an organic compound with a unique structure that includes a fluorine atom, a methoxy group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where 5-fluoro-2-methoxyphenylboronic acid reacts with a halogenated butanoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom or methoxy group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid exhibit promising anticancer properties. A study demonstrated that this compound can inhibit specific cancer cell lines by targeting enzymes involved in tumor growth, such as lipoxygenases. For instance, the compound showed selective inhibition of the linoleate oxygenase activity of ALOX15, which is critical for cancer cell proliferation and survival .

Table 1: Inhibitory Potency Against ALOX15

| Compound | IC50 (LA) | IC50 (AA) | Ratio (LA/AA) |

|---|---|---|---|

| This compound | 0.018 µM | 0.032 µM | 0.562 |

This table illustrates the compound's effectiveness compared to other known inhibitors, showcasing its potential as a therapeutic agent.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially offering new treatments for conditions like arthritis and asthma. The mechanism involves the downregulation of pro-inflammatory cytokines and enzymes .

Recent theoretical studies have explored the structural and spectroscopic properties of this compound using density functional theory (DFT). These investigations provide insights into its electronic structure, which is crucial for understanding its reactivity and interactions in various applications .

Case Studies

3.1 Case Study: Inhibition of ALOX15

A detailed study analyzed the interaction of this compound with ALOX15. Using molecular dynamics simulations, researchers observed that the compound binds effectively to the enzyme's active site, highlighting its potential as a selective inhibitor for therapeutic applications against cancer .

3.2 Case Study: OLED Performance

In another study focused on OLED applications, researchers synthesized a series of derivatives based on this compound and evaluated their performance in device configurations. Results indicated improved efficiency and color stability compared to traditional materials, suggesting significant commercial potential .

Wirkmechanismus

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The ketone group can also participate in covalent interactions with target proteins, further influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-5-methoxyphenylboronic acid

- 5-Fluoro-2-methoxyphenylboronic acid

- 2-Bromo-5-fluoro-2-methoxyacetophenone

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid, also known by its CAS number 49800-56-8, is a compound characterized by its unique structure that includes a fluoro-substituted phenyl group and a ketone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that this compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and survival.

Inhibition Studies

Research has indicated that derivatives of this compound can inhibit protein kinases involved in cancer progression. For instance, studies have shown that certain analogs exhibit IC values in the low micromolar range against specific kinases, suggesting significant potential for therapeutic applications in oncology.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The findings revealed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.

- Enzyme Inhibition : Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. The results indicated that it could reduce inflammatory responses in vitro, which could be beneficial for conditions like arthritis.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies. Key findings include:

- Absorption : Rapid absorption was noted after oral administration in animal models.

- Bioavailability : Preliminary studies suggest moderate bioavailability, necessitating further optimization for clinical use.

- Metabolism : The compound undergoes hepatic metabolism, primarily through phase I metabolic pathways.

Toxicology

Toxicological assessments have indicated that while this compound exhibits promising biological activity, it is crucial to evaluate its safety profile comprehensively. Early studies have shown low acute toxicity in animal models, but chronic exposure studies are warranted to assess long-term effects.

Eigenschaften

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRZAYFOSFZMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424656 | |

| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49800-56-8 | |

| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.